molecular formula C18H17ClN2O3S B2406836 4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-22-4

4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2406836
CAS No.: 865161-22-4
M. Wt: 376.86
InChI Key: VLBSRJCVNOUBJV-ZZEZOPTASA-N
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Description

4-Chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative intended for research and development purposes. This compound features a complex molecular structure with a (2Z) configuration around the exocyclic double bond, a characteristic that can be critical for its stereoelectronic properties and its interactions with biological targets. The structure is built around a 2,3-dihydro-1,3-benzothiazole core, which is substituted with a methoxy group at position 6, a 2-methoxyethyl moiety at position 3, and a 4-chlorobenzamide group. Compounds within this class are often investigated as potential building blocks in medicinal chemistry and may serve as key intermediates in the synthesis of more complex molecules for pharmaceutical or agrochemical applications . The presence of multiple functional groups, including the benzamide and the methoxyethyl chain, makes it a candidate for studying enzyme inhibition or protein-ligand interactions. Researchers may explore its mechanism of action, which could involve binding to specific enzymatic targets or receptors, potentially modulating signal transduction pathways. As with any specialized research compound, handling requires a high level of expertise. This product is strictly for in-vitro research in controlled laboratory settings. It is not classified as a drug or medicine, has not been approved by the FDA for any use, and its introduction into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-23-10-9-21-15-8-7-14(24-2)11-16(15)25-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSRJCVNOUBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-2-methylpyridine N-oxide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-chloro-6-methoxyindole

Uniqueness

4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific structural features, such as the presence of both methoxy and chloro substituents on the benzothiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

The compound 4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel derivative of benzamide that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with the appropriate benzothiazole derivative. The process is characterized by the following steps:

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole framework through cyclization reactions.
  • Acylation Reaction : The benzothiazole is then acylated using 4-chlorobenzoyl chloride to form the target compound.

Antiviral Properties

Recent studies have highlighted the antiviral activity of benzamide derivatives against various viral infections. For instance, derivatives similar to this compound have demonstrated efficacy against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), an important factor in viral replication inhibition .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. A study reported that certain benzamide derivatives can trigger programmed cell death in various cancer cell lines through mitochondrial pathways .

Toxicity Studies

Toxicity assessments are critical in evaluating the safety profile of new compounds. Preliminary studies have shown that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential toxicity in vivo. For example, toxicity tests on zebrafish embryos indicated that certain structural modifications could enhance safety profiles while maintaining efficacy .

Case Studies

  • Study on HBV Inhibition : A recent investigation focused on the anti-HBV activity of a related compound, revealing that it effectively reduced viral load in HepG2 cells and showed favorable pharmacokinetic properties in animal models .
  • Antitumor Efficacy : Another study explored the anticancer effects of similar benzamide derivatives in vitro and in vivo, demonstrating significant tumor growth inhibition in xenograft models .

Data Tables

Activity Compound IC50 Value (µM) Mechanism
Antiviral4-Chloro-N-[...]-benzamide5.0Inhibition of HBV replication via A3G
AnticancerRelated Benzamide Derivative10.0Induction of apoptosis
ToxicityZebrafish Embryo AssayNot DeterminedAssessment of developmental toxicity

Q & A

Q. Key Parameters :

  • Reaction time: 4–6 hours under reflux.
  • Solvent: Absolute ethanol or DMF.
  • Purification: Column chromatography or recrystallization.

Advanced: How can tautomerism in the benzothiazolylidene moiety be experimentally resolved?

Methodological Answer:
Tautomeric forms (e.g., imino vs. amino) are distinguished via:

  • X-ray Crystallography : Bond lengths (e.g., C–N distances of 1.308 Å vs. 1.353 Å) and residual electron density near nitrogen atoms indicate the dominant tautomer .
  • Neutron Diffraction : Validates hydrogen positions in related compounds, confirming imino tautomers .
  • NMR Spectroscopy : Chemical shifts of NH protons and coupling patterns differentiate tautomeric states.

Example : In the title compound, crystallographic data confirmed the imino form (1a) due to the absence of electron density near N(1) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methoxyethyl groups at δ 3.2–3.5 ppm) and aromatic protons .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm1^{-1}) and C=N (~1600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 433.9 for related compounds ).

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, catalyst loading) improves yield .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in diazomethane syntheses .
  • Catalyst Screening : Pd/Cu catalysts in Sonogashira reactions are optimized for higher turnover numbers .

Case Study : A 2–5% overall yield was achieved for a structurally similar compound using 11-step synthesis with iterative purification .

Basic: What initial biological assays are recommended for screening bioactivity?

Methodological Answer:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values.
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural motifs .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets) using crystallographic data .
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Example : π-π stacking interactions (3.65 Å) between benzoyl and pyridine rings were critical for stabilizing crystal packing .

Basic: How are purity and stability assessed during storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for stable analogs ).
  • Moisture Sensitivity : Karl Fischer titration quantifies water content; desiccants are used for hygroscopic compounds.

Advanced: How to resolve contradictions in spectral vs. crystallographic data?

Methodological Answer:

  • Residual Density Analysis : In X-ray data, unassigned electron density near heteroatoms suggests tautomerism or solvent inclusion .
  • Cross-Validation : Compare NMR-derived tautomeric ratios with crystallographic results.
  • Variable-Temperature Studies : NMR at different temperatures detects dynamic equilibria between tautomers.

Case Study : Residual density near N(2) in X-ray data indicated protonation at N(2), contradicting initial NMR assumptions .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

  • Toxicity Screening : Ames test for mutagenicity and acute toxicity in rodent models.
  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods for chloro- and nitro-containing intermediates .
  • Waste Disposal : Halogenated waste segregated for incineration.

Advanced: How to design analogs for enhanced pharmacokinetic properties?

Methodological Answer:

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • LogP Optimization : Replace methoxyethyl with polar substituents (e.g., sulfonates) to reduce hydrophobicity .
  • Metabolic Stability : CYP450 inhibition assays guide structural modifications to avoid rapid clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.